

N-(2-Hydroxyethyl)lactamide: A Technical Guide to Potential Research Applications

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Compound of Interest

Compound Name: 2-Hydroxy-N-(2-hydroxyethyl)propanamide

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Abstract

N-(2-Hydroxyethyl)lactamide, a member of the N-acylethanolamine (NAE) family of lipid signaling molecules, presents a compelling subject for research and development in the pharmaceutical and life sciences sectors. While primarily utilized in the cosmetics industry as a humectant and antistatic agent, its structural similarity to biologically active NAEs suggests a broad range of untapped therapeutic potential.^{[1][2][3][4]} This technical guide provides an in-depth overview of the potential research applications of N-(2-Hydroxyethyl)lactamide, including detailed experimental protocols for investigating its hypothesized anticonvulsant, anti-inflammatory, and antimicrobial properties. Furthermore, this document outlines its synthesis, physicochemical properties, and proposes potential signaling pathways through which it may exert its biological effects.

Introduction

N-(2-Hydroxyethyl)lactamide, also known as Lactamide MEA, is a viscous, brownish liquid with the molecular formula C₅H₁₁NO₃.^{[3][5][6]} It is a stable and highly water-soluble compound.^[7] Belonging to the N-acylethanolamine (NAE) class of endogenous fatty acid amides, it shares a common structural motif with well-characterized lipid mediators like anandamide and palmitoylethanolamide.^{[1][2][3][8]} NAEs are known to play crucial roles in a variety of physiological processes, including pain, inflammation, and neuromodulation, by interacting with

various receptors such as cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), and transient receptor potential (TRP) channels.^{[1][9][10][11]} The structural analogy of N-(2-Hydroxyethyl)lactamide to these bioactive lipids forms the scientific basis for exploring its potential as a novel therapeutic agent.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N-(2-Hydroxyethyl)lactamide is fundamental for its application in research and drug development.

Property	Value	Reference(s)
Molecular Formula	C5H11NO3	^{[6][7]}
Molecular Weight	133.15 g/mol	^{[6][7]}
CAS Number	5422-34-4	^{[6][7]}
Appearance	Viscous, brownish liquid	^{[3][5]}
Boiling Point	380.3 °C at 760 mmHg	^[7]
Density	1.1860 g/cm ³ at 20 °C	^[7]
Water Solubility	Very soluble	^[7]
LogP	-1.4	^[12]

Synthesis

The synthesis of N-(2-Hydroxyethyl)lactamide can be achieved through the amidation of a lactic acid ester with monoethanolamine. A general protocol is provided below.

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)lactamide

Materials:

- Ethyl lactate

- Monoethanolamine
- Heating mantle with magnetic stirrer
- Round-bottom flask
- Condenser
- Vacuum distillation apparatus

Procedure:

- In a round-bottom flask, combine equimolar amounts of ethyl lactate and monoethanolamine.
- Fit the flask with a condenser and heat the mixture to 120-140°C with continuous stirring.
- The reaction produces ethanol as a byproduct, which can be removed by distillation.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, purify the crude product by vacuum distillation to obtain N-(2-Hydroxyethyl)lactamide as a viscous liquid.

Note: This is a general procedure and may require optimization for specific laboratory conditions.

Potential Research Applications and Experimental Protocols

Based on the known biological activities of structurally related N-acylethanolamines, N-(2-Hydroxyethyl)lactamide warrants investigation for several therapeutic applications.

Anticonvulsant Activity

The N-(2-hydroxyethyl)amide scaffold is present in molecules with demonstrated anticonvulsant effects.[9] This suggests that N-(2-Hydroxyethyl)lactamide could be a candidate for the development of novel anti-epileptic drugs.

Quantitative Data from Structurally Similar N-(2-hydroxyethyl)amide Derivatives:[9]

Compound	Test Model	ED ₅₀ (mg/kg)	TD ₅₀ (mg/kg)	Protective Index (PI = TD ₅₀ /ED ₅₀)
N-(2-hydroxyethyl)dec anamide	Maximal Electroshock (MES)	22.0	599.8	27.5
N-(2-hydroxyethyl)pal mitamide	Maximal Electroshock (MES)	23.3	>1000	>42.9
N-(2-hydroxyethyl)ste aramide	Maximal Electroshock (MES)	20.5	>1000	>48.8

Objective: To assess the anticonvulsant efficacy and neurotoxicity of N-(2-Hydroxyethyl)lactamide.

1. Maximal Electroshock (MES) Test:

- Animals: Male mice (20-25 g).
- Procedure:
 - Administer N-(2-Hydroxyethyl)lactamide at various doses via intraperitoneal (i.p.) or oral (p.o.) route.
 - After a predetermined time (based on peak effect), deliver a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.
 - Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this seizure phase.
 - Calculate the median effective dose (ED₅₀).

2. Subcutaneous Pentylenetetrazole (scPTZ) Test:

- Animals: Male mice (20-25 g).
- Procedure:
 - Administer N-(2-Hydroxyethyl)lactamide at various doses (i.p. or p.o.).
 - After the appropriate absorption time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
 - Observe the animals for 30 minutes and record the latency to and incidence of clonic and tonic-clonic seizures.
 - Determine the ED₅₀ for protection against seizures.

3. Rotarod Test (Neurotoxicity):

- Animals: Male mice (20-25 g).
- Procedure:
 - Train mice to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute).
 - Administer N-(2-Hydroxyethyl)lactamide at various doses.
 - At the time of expected peak effect, place the mice on the rotarod and measure the time they are able to maintain their balance.
 - Calculate the median toxic dose (TD₅₀) at which 50% of the animals fail the test.

Anti-inflammatory Activity

Many NAEs, such as palmitoylethanolamide, exhibit potent anti-inflammatory properties.^[13] N-(2-Hydroxyethyl)lactamide may modulate inflammatory responses by affecting the production of key inflammatory mediators.

Objective: To evaluate the anti-inflammatory potential of N-(2-Hydroxyethyl)lactamide in a cell-based model.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

1. Cell Viability Assay (MTT Assay):

- Determine the non-toxic concentration range of N-(2-Hydroxyethyl)lactamide on RAW 264.7 cells before proceeding with anti-inflammatory assays.

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

- Procedure:
 - Seed RAW 264.7 cells in a 96-well plate.
 - Pre-treat the cells with various non-toxic concentrations of N-(2-Hydroxyethyl)lactamide for 1 hour.
 - Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
 - Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. A decrease in nitrite levels indicates inhibition of NO production.

3. Quantification of Pro-inflammatory Cytokines (ELISA):

- Procedure:
 - Seed RAW 264.7 cells in a 24-well plate and treat as described for the Griess assay.
 - Collect the cell culture supernatant.
 - Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) using commercially available ELISA kits.

Expected Outcomes of Anti-inflammatory Assays:

Assay	Expected Outcome with Active Compound
Griess Assay	Dose-dependent reduction in nitrite concentration
ELISA (TNF- α)	Dose-dependent reduction in TNF- α concentration
ELISA (IL-6)	Dose-dependent reduction in IL-6 concentration
ELISA (IL-1 β)	Dose-dependent reduction in IL-1 β concentration

Antimicrobial Activity

The amide functionality in N-(2-Hydroxyethyl)lactamide is a common feature in various antimicrobial compounds. Its potential to disrupt microbial growth warrants investigation.

Objective: To determine the antimicrobial activity of N-(2-Hydroxyethyl)lactamide against a panel of pathogenic bacteria and fungi.

1. Disk Diffusion Method:

- Procedure:
 - Prepare a standardized inoculum of the test microorganism.
 - Spread the inoculum evenly onto an agar plate (e.g., Mueller-Hinton agar for bacteria).
 - Apply sterile paper discs impregnated with known concentrations of N-(2-Hydroxyethyl)lactamide to the agar surface.
 - Incubate the plates under appropriate conditions.
 - Measure the diameter of the zone of inhibition around each disc.

2. Broth Microdilution Method (to determine Minimum Inhibitory Concentration - MIC):

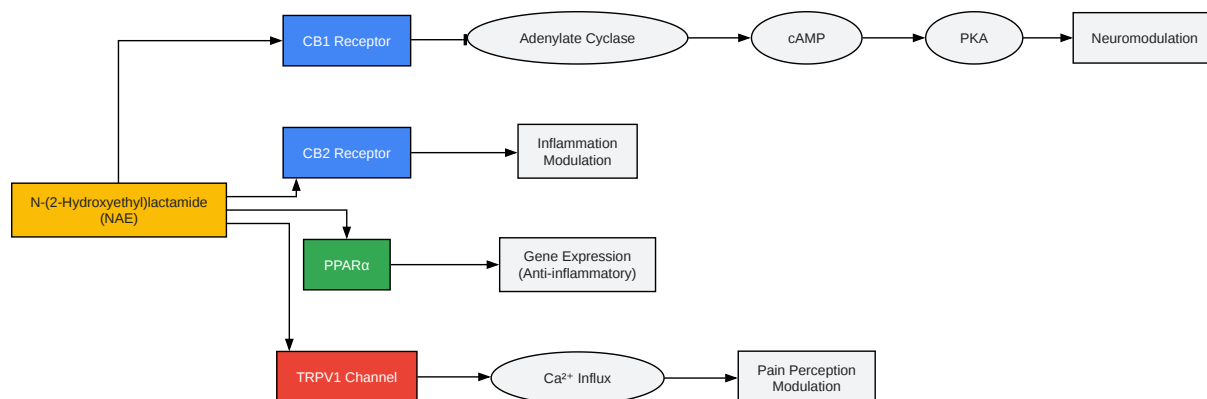
- Procedure:
 - Perform serial dilutions of N-(2-Hydroxyethyl)lactamide in a 96-well microtiter plate containing appropriate growth medium.
 - Inoculate each well with a standardized suspension of the test microorganism.
 - Incubate the plate.
 - The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Panel of Test Microorganisms:

Gram-Positive Bacteria	Gram-Negative Bacteria	Fungi
Staphylococcus aureus	Escherichia coli	Candida albicans
Streptococcus pyogenes	Pseudomonas aeruginosa	Aspergillus fumigatus

Proposed Signaling Pathways

The biological effects of NAEs are mediated through various signaling pathways. Based on the activities of related compounds, N-(2-Hydroxyethyl)lactamide could potentially interact with the endocannabinoid system and other related pathways.

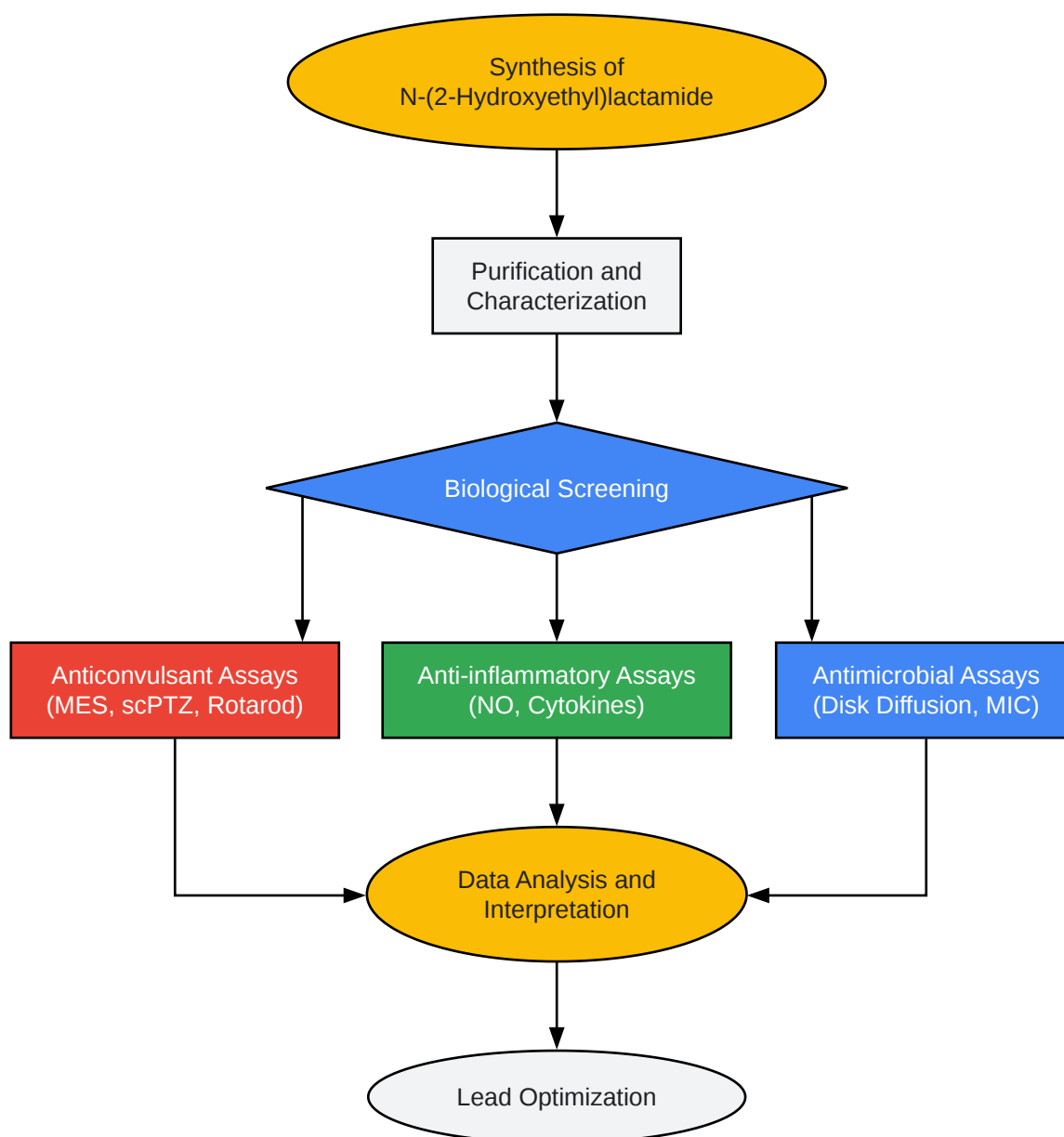


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Caption: Proposed signaling pathways for N-(2-Hydroxyethyl)lactamide.

Experimental and Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent biological evaluation of N-(2-Hydroxyethyl)lactamide.



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Caption: Workflow for synthesis and biological evaluation.

Conclusion

N-(2-Hydroxyethyl)lactamide represents a promising yet underexplored molecule with the potential for significant contributions to drug discovery and development. Its membership in the N-acylethanolamine family provides a strong rationale for investigating its bioactivity. The experimental protocols and conceptual frameworks presented in this technical guide offer a roadmap for researchers to systematically evaluate its potential as an anticonvulsant, anti-

inflammatory, and antimicrobial agent. Further research into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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